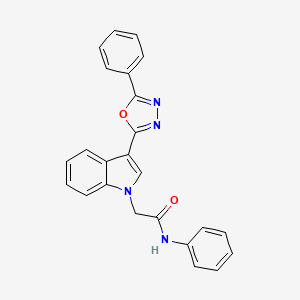

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 1,3,4-oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling reactions: The final step involves coupling the oxadiazole and indole intermediates through an acetamide linkage, typically using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution due to electron-deficient characteristics. Key reactions include:

-

Example: Reaction with 2-bromo-N-substituted acetamides in DMF yields electrophilic intermediates for antimicrobial agent development .

Oxidation Reactions

The indole and oxadiazole components show sensitivity to oxidative conditions:

| Target Site | Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Indole ring | H₂O₂, acidic medium | Room temperature, 6 hours | Formation of indole N-oxide derivatives | |

| Oxadiazole ring | KMnO₄ | Aqueous acidic solution | Cleavage to carboxylic acid derivatives |

-

Oxidation of the indole ring modifies electronic properties, enhancing interactions with biological targets .

Reduction Reactions

Selective reduction of functional groups has been reported:

-

Reduction of nitro intermediates enables the synthesis of amine-functionalized analogs for anticancer studies .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Outcome | Application | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6N), reflux | Cleavage to 2-(indol-1-yl)acetic acid | Precursor for structural analogs | |

| Basic hydrolysis | NaOH (10%), ethanol | Formation of sodium acetate byproduct | Functional group interconversion |

Electrophilic Aromatic Substitution

The phenyl and indole rings participate in electrophilic reactions:

| Reaction Type | Reagents | Conditions | Position Modified | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C → RT, 1.5 hours | Meta-position on phenyl | |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 3 hours | Indole C-5 position |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Biological Activity Correlation

Reactivity directly influences pharmacological performance:

-

Anticancer activity : Bromoacetamide derivatives (IC₅₀ <0.14 μM against A549 cells) correlate with oxadiazole ring stability .

-

Antibacterial activity : Sulfanyl-acetamides show MIC values of 4–16 μg/mL against S. aureus and E. coli .

Stability Under Physiological Conditions

The compound demonstrates:

-

pH-dependent degradation : Rapid hydrolysis in gastric fluid (pH 1.2) vs. stability in plasma (pH 7.4).

-

Thermal stability : Decomposition above 250°C, suitable for high-temperature syntheses.

Applications De Recherche Scientifique

Anticancer Applications

The compound's structure incorporates the 1,3,4-oxadiazole moiety, which is known for its anticancer properties. Recent studies have highlighted several mechanisms through which derivatives of this compound exert their effects:

- Telomerase Inhibition : Compounds containing the 1,3,4-oxadiazole structure have shown significant telomerase inhibitory activity against various cancer cell lines. For instance, derivatives synthesized by Zheng et al. demonstrated IC50 values in the low micromolar range against gastric cancer cell lines .

- Bcl-2 Inhibition : Research has indicated that N-aryl-1,3,4-oxadiazol-2-amines can act as Bcl-2 inhibitors, which play a crucial role in regulating apoptosis in cancer cells. This mechanism is pivotal for developing novel anticancer agents targeting resistant cancer types .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism | IC50 Value |

|---|---|---|---|

| N-(4-chlorophenyl)-1,3,4-oxadiazol | Breast Cancer (MCF7) | Telomerase Inhibition | 2.3 µM |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol | Multiple Cancer Types | Bcl-2 Inhibition | Varies |

| 2-(5-(4-bis(5-chloroindolyl)methyl)phenyl)-1,3,4-oxadiazol | Thymidine Phosphorylase Inhibition | Thymidine Phosphorylase Inhibition | 6–9 times more potent than standard drugs |

Antimicrobial Activity

The antimicrobial properties of N-phenyl derivatives have been explored extensively. Research indicates that compounds with the oxadiazole moiety exhibit significant antibacterial and antifungal activities:

- Mechanism of Action : The oxadiazole ring enhances the lipophilicity of the compounds, facilitating better membrane penetration and interaction with microbial targets.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Target | Activity |

|---|---|---|

| 5-(phenyl)-1,3,4-oxadiazol | Staphylococcus aureus | Effective |

| 5-(pyridinyl)-1,3,4-oxadiazol | Escherichia coli | Moderate |

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, N-phenyl derivatives are being investigated for additional therapeutic applications:

- Anti-inflammatory Properties : Some studies suggest that these compounds may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several notable studies have contributed to understanding the applications of N-phenyl derivatives:

- Zheng et al. (2023) synthesized novel oxadiazole derivatives and evaluated their anticancer potential using TRAP PCR assays. The study found significant inhibitory effects on telomerase activity in gastric cancer cells .

- Mansour et al. (2020) focused on synthesizing new oxadiazole derivatives from carbohydrazides and reported promising in vitro anticancer activity against leukemia cell lines .

- Taha et al. (2020) explored bis-indole oxadiazole derivatives and their thymidine phosphorylase inhibitory activities, demonstrating enhanced potency compared to conventional treatments .

Mécanisme D'action

The mechanism of action of N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-phenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- N-phenyl-2-(5-phenyl-1,2,4-triazol-3-yl)acetamide

- N-phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is unique due to its combination of the indole and oxadiazole moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that incorporates both an indole and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial properties.

Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | Not specified |

This compound's structure suggests potential interactions with biological targets due to the presence of both electron-rich and electron-deficient regions.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable case study demonstrated that oxadiazole derivatives were effective against human cancer cell lines with IC50 values in the low micromolar range. The incorporation of the indole moiety has been linked to enhanced cytotoxicity against cancer cells due to its ability to intercalate DNA and disrupt cellular processes .

Antimicrobial Activity

The antimicrobial properties of N-phenyl derivatives have also been explored. A study reported that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer's. For example, one derivative demonstrated an IC50 value of 0.907 μM against human acetylcholinesterase (hAChE) .

- Reactive Oxygen Species (ROS) Generation : The oxadiazole moiety is known to induce oxidative stress in cells, leading to apoptosis in cancer cells through ROS generation .

Case Studies

Several case studies highlight the efficacy of oxadiazole-containing compounds:

- Anticancer Study : A derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. The study concluded that the presence of the indole ring enhances interaction with the target protein involved in cell proliferation .

- Antimicrobial Study : Another study evaluated a series of N-substituted oxadiazoles against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 8 to 32 µg/mL, indicating moderate to high antibacterial activity .

Propriétés

IUPAC Name |

N-phenyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1-15H,16H2,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINYEKLASAWLRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.